![molecular formula C17H8F6N4 B2402757 4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338962-38-2](/img/structure/B2402757.png)
4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule that contains several functional groups. It has two trifluoromethyl groups attached to a phenyl group and a triazoloquinoxaline core. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoxaline core, followed by the introduction of the triazole ring and the trifluoromethyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various triazoloquinoxaline derivatives, including those similar to 4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline, has been explored. For instance, Fathalla (2015) reported the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through a DCC coupling method, demonstrating the chemical versatility of triazoloquinoxaline compounds (Fathalla, 2015).
Antimicrobial and Antifungal Properties
- Some derivatives of triazoloquinoxaline, similar in structure to the compound , have been found to possess significant antimicrobial and antifungal properties. Badran, Abouzid, and Hussein (2003) synthesized various triazoloquinoxaline derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Badran, Abouzid, & Hussein, 2003).
Structural Analysis and Crystallography
- The crystal structures of triazoloquinoxaline derivatives have been studied, providing insights into their molecular conformation and potential interactions. Nogueira et al. (2017) reported the crystal structures of four 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives, illustrating the structural diversity and complexity of these compounds (Nogueira et al., 2017).
Anticonvulsant Activity
- The potential anticonvulsant properties of triazoloquinoxaline derivatives have been investigated. Wagle, Adhikari, and Kumari (2009) synthesized new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives, some of which exhibited promising in vivo anticonvulsant activity (Wagle, Adhikari, & Kumari, 2009).
Antitubercular Agents
- Triazoloquinoxaline compounds have been synthesized and evaluated for their antitubercular activity. Sekhar, Rao, and Kumar (2011) developed a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, with some showing significant activity against tuberculosis (Sekhar, Rao, & Kumar, 2011).
Photophysical Properties
- A study by Kopotilova et al. (2023) on amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, similar in structure to this compound, revealed fluorescent properties and potential applications in materials science (Kopotilova et al., 2023).
properties
IUPAC Name |
4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N4/c18-16(19,20)10-7-5-9(6-8-10)14-25-26-15-13(17(21,22)23)24-11-3-1-2-4-12(11)27(14)15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGBSCFLZLNRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

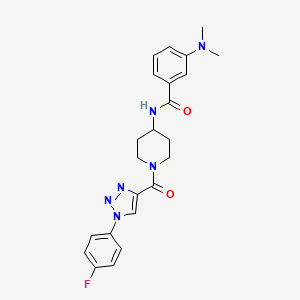
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
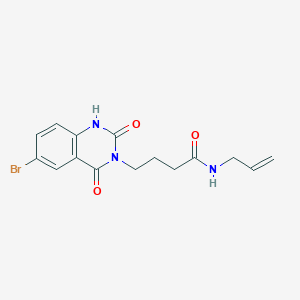
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
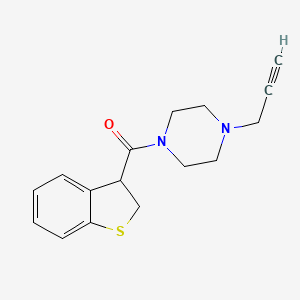
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)
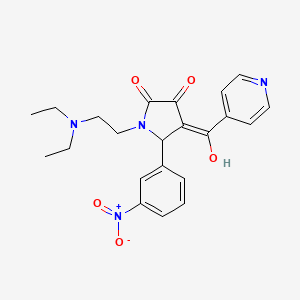
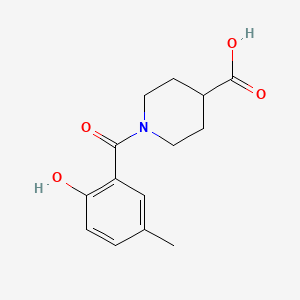
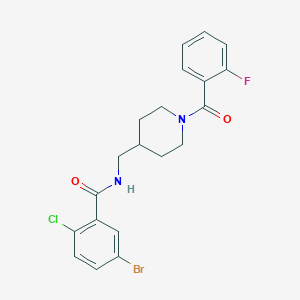
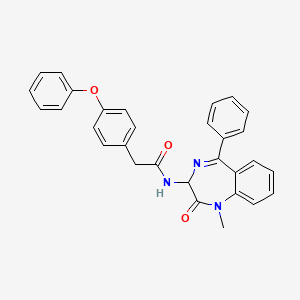
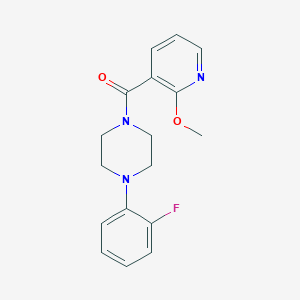
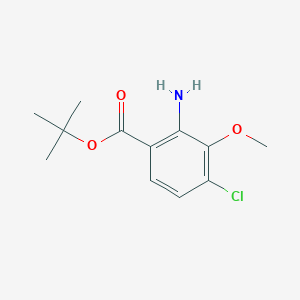
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)